MEK inhibitors are a class of small molecule compounds that specifically target mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. [] Aberrant activation of this pathway, often due to mutations in RAS or RAF genes, is implicated in the development and progression of various cancers. [, ] Therefore, MEK inhibitors have emerged as promising therapeutic agents for targeting cancers driven by dysregulated ERK signaling.
MEK inhibitors are classified into three types based on their binding mode and mechanism of action: []
MEK1/2 kinases function by phosphorylating downstream extracellular signal-regulated kinases (ERK1/2), leading to their activation. [, , ] This phosphorylation event is essential for the transmission of signals within the ERK pathway. MEK inhibitors act by binding to MEK1/2 and inhibiting their kinase activity, effectively blocking the phosphorylation and subsequent activation of ERK1/2. [, , ] This inhibition disrupts downstream signaling events, ultimately leading to:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4